molecular formula C9H9ClN4S B3168556 4-amino-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol CAS No. 93073-15-5

4-amino-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B3168556
CAS No.: 93073-15-5
M. Wt: 240.71 g/mol
InChI Key: KXSQSDHGSAZIEO-UHFFFAOYSA-N
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Description

4-amino-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol: is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of an amino group, a chlorobenzyl group, and a thiol group attached to the triazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-chlorobenzyl chloride with 4-amino-4H-1,2,4-triazole-3-thiol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and increase efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thiol group in 4-amino-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol can undergo oxidation to form disulfides.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Scientific Research Applications

Chemistry: 4-amino-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol is used as a building block in the synthesis of more complex heterocyclic compounds. It is also used in the development of new materials with unique properties.

Biology: This compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains .

Medicine: In medicinal chemistry, this compound is being investigated for its potential as an anticancer agent. Its ability to inhibit certain enzymes makes it a promising candidate for drug development .

Industry: The compound is used in the production of agrochemicals and pharmaceuticals. Its unique structure allows for the development of new products with improved efficacy and safety profiles .

Comparison with Similar Compounds

  • 4-amino-5-(4-chlorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
  • 4-amino-5-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol
  • 4-amino-5-(4-bromobenzyl)-4H-1,2,4-triazole-3-thiol

Comparison: Compared to its analogs, 4-amino-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol exhibits unique properties due to the presence of the chlorobenzyl group. This group enhances the compound’s lipophilicity, allowing it to better penetrate cell membranes. Additionally, the presence of the thiol group provides opportunities for further functionalization, making it a versatile building block for the synthesis of more complex molecules .

Properties

IUPAC Name

4-amino-3-[(4-chlorophenyl)methyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4S/c10-7-3-1-6(2-4-7)5-8-12-13-9(15)14(8)11/h1-4H,5,11H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSQSDHGSAZIEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NNC(=S)N2N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101146618
Record name 4-Amino-5-[(4-chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101146618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93073-15-5
Record name 4-Amino-5-[(4-chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93073-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-5-[(4-chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101146618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
4-amino-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-amino-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
4-amino-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
4-amino-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-amino-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol

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